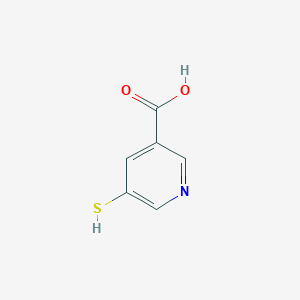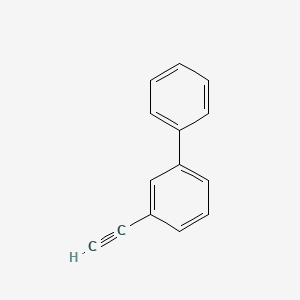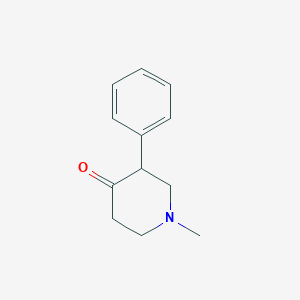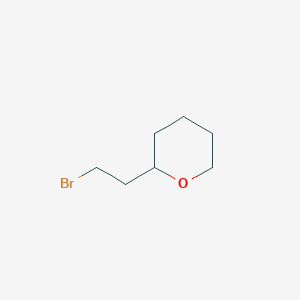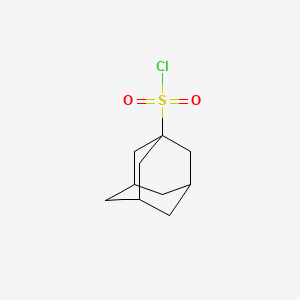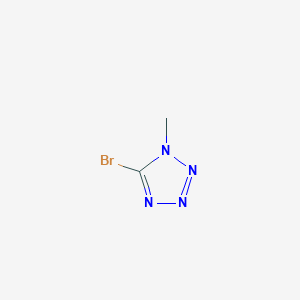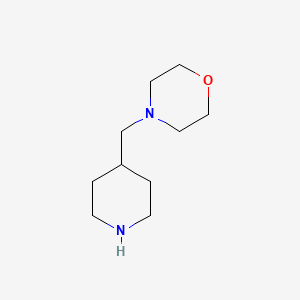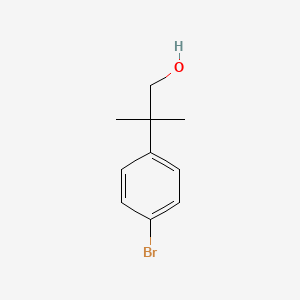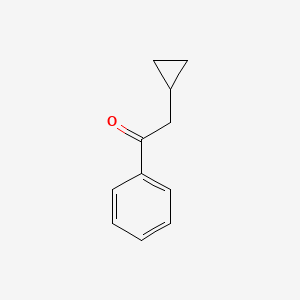
2-环丙基-1-苯乙酮
描述
2-Cyclopropyl-1-phenylethan-1-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The structure of this compound includes a cyclopropyl group attached to a phenylethanone moiety, which is a versatile precursor for further chemical transformations.
Synthesis Analysis
The synthesis of derivatives of 2-cyclopropyl-1-phenylethan-1-one has been explored through Lewis acid-mediated reactions. One method involves the reaction of 1-cyclopropyl-2-arylethanones with allenic esters in the presence of TMSOTf (trimethylsilyl trifluoromethanesulfonate), leading to the formation of dihydrofuro[2,3-h]chromen-2-one derivatives . This process includes a sequence of reactions such as nucleophilic ring-opening of the cyclopropane, aldol-type reactions, transesterification, dehydration, and aromatization . Another study reports the synthesis of 6-methyl-3a,7-diaryl-3,3a-dihydro-2H-benzofuran-4-one derivatives using a similar approach with allenic esters and also extends the methodology to reactions with ethyl acetoacetate and methyl acrylate, yielding various dihydrobenzofuran derivatives .
Molecular Structure Analysis
The molecular structure of 2-cyclopropyl-1-phenylethan-1-one derivatives is characterized by the presence of a three-membered cyclopropane ring, which is highly strained and reactive. This reactivity is harnessed in the synthesis of complex molecules, where the cyclopropane ring can undergo ring-opening reactions under the influence of a Lewis acid catalyst .
Chemical Reactions Analysis
The chemical reactivity of 2-cyclopropyl-1-phenylethan-1-one derivatives is largely defined by the cyclopropane moiety. In the presence of TMSOTf, the cyclopropane can be opened nucleophilically by water, followed by a series of aldol-type reactions that contribute to the formation of various fused ring systems . Additionally, the use of different nucleophiles such as ethyl acetoacetate and methyl acrylate can lead to the formation of distinct products, showcasing the versatility of the cyclopropyl group in synthetic chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-cyclopropyl-1-phenylethan-1-one are not detailed in the provided papers, the properties of its derivatives can be inferred. The derivatives synthesized through the reactions mentioned exhibit moderate to good yields, indicating a reasonable level of stability and reactivity for synthetic applications . The presence of the cyclopropane ring is likely to influence the physical properties such as boiling point and solubility, as well as the chemical properties including reactivity and stability of the derivatives.
科学研究应用
-
Chemical Building Block
- “2-Cyclopropyl-1-phenylethan-1-one” is a chemical building block . It can be used in the synthesis of a variety of complex molecules in fields such as pharmaceuticals, agrochemicals, and materials science .
- The methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- The outcomes obtained would also depend on the specific synthesis pathway and the target molecule .
-
Cyclopropane Synthesis
- Cyclopropanes are present in numerous biological compounds . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes .
- The specific method involves reacting a carbene with an alkene or cycloalkene to form a cyclopropane .
- The outcome of this reaction is the formation of a cyclopropane ring, which is a useful structural motif in many biological compounds .
-
Photoinduced C=N Double Bond Transfer
- A similar compound, N-(diphenylmethyl)-1-phenylethan-1-imine, was used in a study to carry out photoinduced C=N double bond transfer . This process involves photoexcitation of the Schiff base and coordination of the latter to the central metal atom of the chiral catalyst .
- The method involves irradiation with a mercury ultraviolet lamp . The strongly electronegative atom of the near-neutral solvent attracts the active α-hydrogen from the excited Schiff base molecule to form a negatively charged delocalized π-bond structure .
- The outcome of this reaction is the formation of a more stable molecular structure to complete the selective proton transfer process . Among the examined chiral catalysts, divalent tin porphyrin was the most effective, and the product yield and enantiomeric excess were 98% and 91.49%, respectively .
-
Synthesis of Biological Compounds
- Cyclopropanes are present in numerous biological compounds . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes .
- The specific method involves reacting a carbene with an alkene or cycloalkene to form a cyclopropane .
- The outcome of this reaction is the formation of a cyclopropane ring, which is a useful structural motif in many biological compounds .
属性
IUPAC Name |
2-cyclopropyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAMSFNTWGMHJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500267 | |
| Record name | 2-Cyclopropyl-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-phenylethan-1-one | |
CAS RN |
6739-22-6 | |
| Record name | 2-Cyclopropyl-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6739-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropyl-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



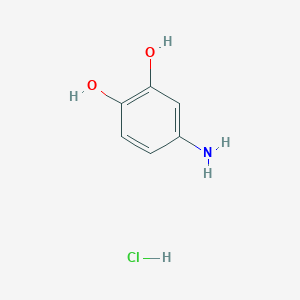
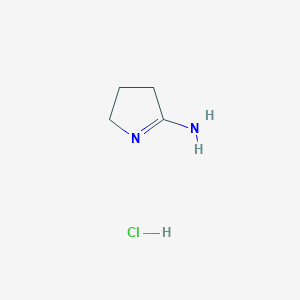
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)
